molecular formula C5H7ClN4 B571351 4-Chloro-2-hydrazinyl-6-methylpyrimidine CAS No. 123024-53-3

4-Chloro-2-hydrazinyl-6-methylpyrimidine

Cat. No. B571351
M. Wt: 158.589
InChI Key: IIYWGEDBWWDWFH-UHFFFAOYSA-N
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Description

“4-Chloro-2-hydrazinyl-6-methylpyrimidine” is a chemical compound with the molecular formula C5H7ClN4 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of “4-Chloro-2-hydrazinyl-6-methylpyrimidine” involves the reaction of 4,6-dichloro-2-methylpyrimidine with anhydrous hydrazine in dry tetrahydrofuran (THF), followed by the addition of potassium carbonate. The reaction mixture is stirred at room temperature for 13 hours and then filtered. The filtrate is evaporated under reduced pressure to afford the titled compound .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-hydrazinyl-6-methylpyrimidine” can be represented by the linear formula C5H7ClN4 . The molecular weight of this compound is 158.59 .


Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-2-hydrazinyl-6-methylpyrimidine” are complex and can lead to the formation of a variety of products. For instance, it can react with N,N-diethylamine to form 4-(N,N-diethylamino)-6-hydrazino-2-methylpyrimidine .


Physical And Chemical Properties Analysis

“4-Chloro-2-hydrazinyl-6-methylpyrimidine” is a solid compound . It is slightly soluble in water . It should be stored in a cool, dry place, in an inert atmosphere, and under -20°C .

Safety And Hazards

This compound is considered hazardous. It is classified as a class 6.1 hazard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity upon single exposure .

properties

IUPAC Name

(4-chloro-6-methylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4/c1-3-2-4(6)9-5(8-3)10-7/h2H,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYWGEDBWWDWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694913
Record name 4-Chloro-2-hydrazinyl-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-hydrazinyl-6-methylpyrimidine

CAS RN

123024-53-3
Record name 4-Chloro-2-hydrazinyl-6-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123024-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-hydrazinyl-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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